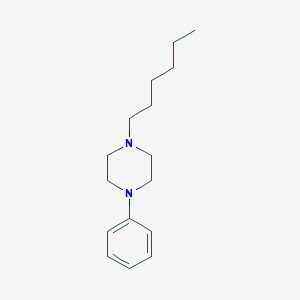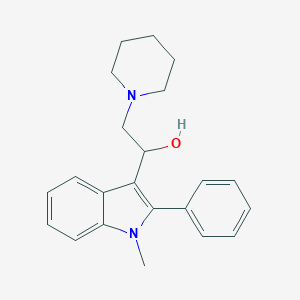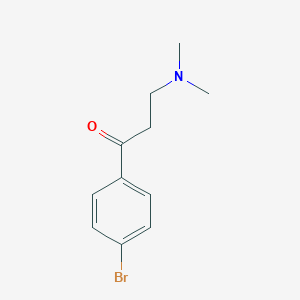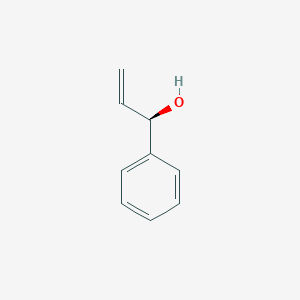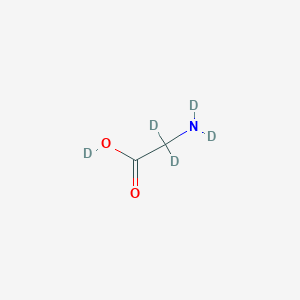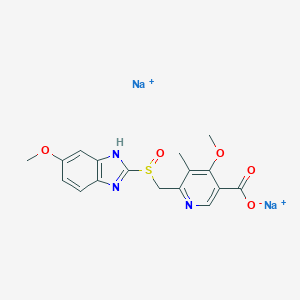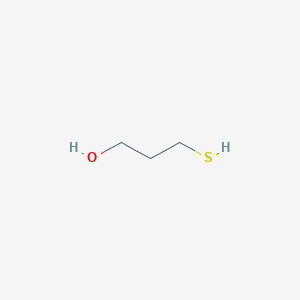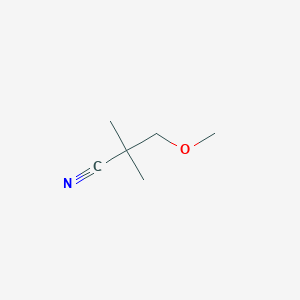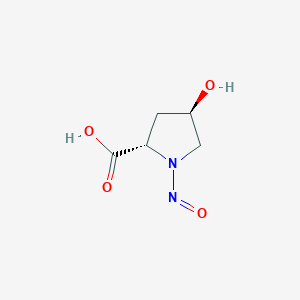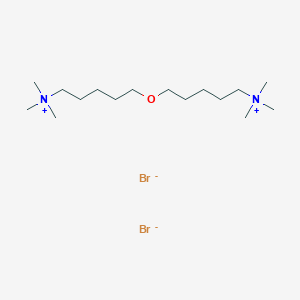
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) is a chemical compound that is widely used in scientific research. It is an organic compound that is commonly referred to as quaternary ammonium. This compound has a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) works by disrupting the cell membrane of microorganisms. It does this by binding to the cell membrane and disrupting its structure, leading to cell death. This compound is also known to inhibit the activity of enzymes that are involved in the synthesis of DNA and RNA.
Effets Biochimiques Et Physiologiques
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) has several biochemical and physiological effects. It is known to be toxic to microorganisms and is used as a disinfectant. It is also known to cause skin irritation and can cause respiratory problems if inhaled in large quantities. This compound is not toxic to humans and is not known to cause any long-term health effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) in lab experiments include its wide range of applications, low cost, and ease of synthesis. However, this compound has some limitations. It is known to be toxic to some microorganisms, which can limit its use in certain experiments. It is also not suitable for use in experiments that require a high degree of purity.
Orientations Futures
There are several future directions for the use of Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) in scientific research. One area of research is the synthesis of new chiral compounds using this compound as a reagent. Another area of research is the development of new disinfectants and antimicrobial agents based on the structure of this compound. Additionally, this compound could be used in the development of new surfactants and detergents with improved properties. Overall, Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) has many potential applications in scientific research, and further research is needed to explore its full potential.
Méthodes De Synthèse
The synthesis of Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) involves the reaction between pentamethylene diamine and trimethylamine with dibromoethane. The reaction takes place in the presence of an organic solvent such as methanol or ethanol. The reaction produces a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) has a wide range of applications in scientific research. It is commonly used as a quaternary ammonium salt in the synthesis of various organic compounds. It is also used as a reagent in the preparation of chiral compounds. In biochemistry, this compound is used as a protein denaturant and as a membrane permeabilizer. It is also used in the synthesis of surfactants and detergents.
Propriétés
Numéro CAS |
109441-52-3 |
|---|---|
Nom du produit |
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide |
Formule moléculaire |
C16H38Br2N2O |
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium;dibromide |
InChI |
InChI=1S/C16H38N2O.2BrH/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
JRHWAWVWXUAHOE-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[Br-].[Br-] |
SMILES canonique |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[Br-].[Br-] |
Synonymes |
trimethyl-[5-(5-trimethylammoniopentoxy)pentyl]azanium dibromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



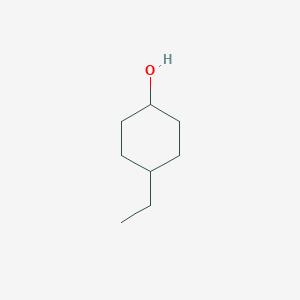
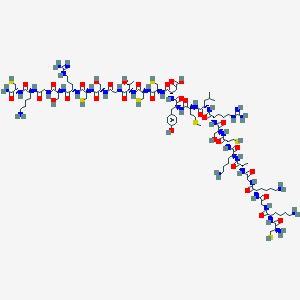
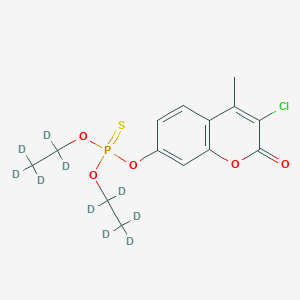
![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)
